molecular formula C19H28FN3O B6132288 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine

1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine

Cat. No. B6132288
M. Wt: 333.4 g/mol
InChI Key: ABYSDIPZDACBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and physiological effects:
1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been shown to increase locomotor activity and induce hyperthermia in animal models.

Advantages and Limitations for Lab Experiments

1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. However, 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine also has limitations, including its high cost and limited availability.

Future Directions

The potential applications of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in various fields make it an exciting area of research. Some future directions for 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine research include:
1. Further investigation of the mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in the central nervous system.
2. Development of more efficient and cost-effective methods for the synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine.
3. Exploration of the potential therapeutic applications of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in the treatment of other neurological disorders.
4. Investigation of the potential use of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine as a diagnostic tool for imaging studies.
5. Development of new derivatives of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine with enhanced pharmacological properties.
Conclusion:
In conclusion, 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has several advantages for laboratory experiments, including its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine and explore its potential applications in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine involves the reaction between 1-butyrylpiperidine and 2-fluorophenylpiperazine in the presence of a catalyst. The reaction conditions and the purity of the starting materials greatly affect the yield and quality of the final product. Several methods have been developed for the synthesis of 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, including the use of microwave irradiation and solvent-free conditions.

Scientific Research Applications

1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and addiction. 1-(1-butyryl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use as a diagnostic tool for imaging studies.

properties

IUPAC Name

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O/c1-2-6-19(24)23-10-5-7-16(15-23)21-11-13-22(14-12-21)18-9-4-3-8-17(18)20/h3-4,8-9,16H,2,5-7,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSDIPZDACBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.